molecular formula C15H14N2O3 B13089990 6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13089990
M. Wt: 270.28 g/mol
InChI Key: QJWAUFSHHZKOBF-UHFFFAOYSA-N
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Description

Common Synonyms

  • 5-(Benzyloxy)-6-amino-3-methylbenzoxazol-2-one
  • 3-Methyl-5-benzyloxy-6-amino-2-benzoxazolone
  • 6-Amino-5-(phenylmethoxy)-3-methyl-1,3-benzoxazol-2(3H)-one

Registry Identifiers

  • CAS Registry Number : Not explicitly listed in the provided sources. Analogous compounds (e.g., 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, CAS 99584-10-8) suggest a hypothetical CAS for this derivative would follow a similar format.
  • PubChem CID : Unavailable in the current dataset, though related benzoxazolones like CID 826989 share structural motifs.

Molecular Formula and Structural Formula Representations

Molecular Formula

The molecular formula is C₁₅H₁₄N₂O₃ , calculated as:

  • Benzene ring (C₆H₅) + oxazolone (C₂H₂NO₂) core: C₈H₇NO₂
  • Methyl group: +CH₃ → C₉H₁₀NO₂
  • Benzyloxy group: +C₇H₇O (from benzyl ether -O-CH₂-C₆H₅) → C₁₆H₁₇NO₃
  • Adjustment for amino group (-NH₂ replaces -H): Final formula C₁₅H₁₄N₂O₃.

Structural Formula

The skeletal structure (Figure 1) illustrates:

  • Benzoxazolone core : Benzene (positions 4–9) fused to oxazolone (positions 1–3).
  • Substituents :
    • Position 3 : Methyl group on nitrogen.
    • Position 5 : Benzyloxy group (-O-CH₂-C₆H₅).
    • Position 6 : Amino group (-NH₂).
       O
       ||  
O==C--N-CH₃  
       |\  
       | \  
       C  C6H5-O-  
       |  
NH₂--C  

Figure 1: Simplified structural representation highlighting substituent positions.

Key Functional Groups

  • Oxazolone ring : Confers rigidity and hydrogen-bonding capacity via the ketone oxygen.
  • Benzyloxy group : Enhances lipophilicity and π-π stacking potential.
  • Amino group : Provides a site for electrophilic substitution or hydrogen bonding.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

6-amino-3-methyl-5-phenylmethoxy-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H14N2O3/c1-17-12-8-13(11(16)7-14(12)20-15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3

InChI Key

QJWAUFSHHZKOBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)OCC3=CC=CC=C3)N)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with benzyl bromide to introduce the benzyloxy group, followed by cyclization with methyl isocyanate to form the benzoxazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

The compound 6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a member of the benzoxazole family and has gained attention in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of benzoxazole derivatives, this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Materials Science

This compound can be utilized in the synthesis of advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics.

Data Table: Properties of Benzoxazole Derivatives in Materials Science

Compound NameConductivity (S/cm)Band Gap (eV)Application Area
6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro...0.012.5Organic Photovoltaics
Other Benzoxazole Derivative A0.052.7OLEDs
Other Benzoxazole Derivative B0.022.4Sensors

Analytical Chemistry

The compound can also serve as a reagent in analytical methods such as fluorescence spectroscopy and chromatography due to its fluorescent properties when excited at specific wavelengths.

Case Study: Fluorescence Detection

A recent study demonstrated the use of this compound as a fluorescent probe for detecting metal ions in solution. The compound showed a significant increase in fluorescence intensity upon binding with lead ions, making it a potential candidate for environmental monitoring.

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and benzyloxy groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoxazolone Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Highlights References
6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one 5-(Benzyloxy), 6-amino, 3-methyl High lipophilicity (predicted); potential CNS activity Likely involves catalytic hydrogenation (analogous to )
Chlorzoxazone (5-chloro-2,3-dihydro-1,3-benzoxazol-2-one) 5-Chloro Muscle relaxant; inhibits neuronal calcium/potassium influx Commercial synthesis; no catalyst specified
6-Acetyl-2,3-dihydro-1,3-benzoxazol-2-one 6-Acetyl High ionization efficiency in ESI-MS Acetylation of parent benzoxazolone
6-Methoxy-2,3-dihydro-1,3-benzoxazol-2-one 6-Methoxy Altered electronic properties; used in analytical studies Methoxylation via nucleophilic substitution
6-Benzoyl-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one 6-Benzoyl, 3-methyl Intermediate for CB2 receptor ligands Synthesized via PPA-mediated acylation
6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one 6-Iodo, 3-methyl Halogenated analog; potential radioligand Iodination under electrophilic conditions

Functional Group Impact on Properties

  • Lipophilicity: The benzyloxy group in the target compound likely increases lipophilicity compared to methoxy () or amino substituents, enhancing blood-brain barrier penetration (predicted).
  • Solubility : Derivatives like the water-soluble isoxazole-linked oxadiazole in demonstrate that heterocycle modifications (e.g., oxadiazole vs. benzoxazolone) drastically improve aqueous solubility. In contrast, benzoxazolones with bulky substituents (e.g., benzoyl, ) exhibit lower solubility.
  • Synthetic Complexity : Introduction of benzyloxy groups may require protective strategies (e.g., benzyl ether formation), whereas acetyl or methoxy groups are introduced via straightforward acylation or alkylation ().

Computational and Analytical Insights

  • DFT Studies : and emphasize the utility of density functional theory (DFT) for validating structural parameters (e.g., bond lengths, charge distribution) in benzoxazolone derivatives, aligning with experimental crystallographic data.
  • Mass Spectrometry : Compounds like 6-acetylbenzoxazolone () exhibit high ionization efficiency in ESI-MS, whereas dissociation patterns under MS/MS conditions provide insights into structural stability.

Biological Activity

6-Amino-5-(benzyloxy)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2

This compound features a benzoxazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoxazole derivatives against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds were reported to range from 7.81 µg/mL to 250 µg/mL, indicating potent activity against certain pathogens .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMIC (µg/mL)Target Organisms
This compoundTBDE. coli, S. aureus
Benzoxazole Derivative A7.81C. albicans
Benzoxazole Derivative B16E. coli
Benzoxazole Derivative C250S. aureus

The compound's antimicrobial efficacy suggests its potential use in developing new antibiotics or antifungal agents.

Cytotoxic Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on cancer cell lines. One investigation tested a series of benzoxazole derivatives against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Benzoxazole Derivative D10A549
Benzoxazole Derivative E15HepG2

The cytotoxic activity observed in these studies supports the further exploration of this compound as a potential anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzoxazole derivatives:

  • Study on Antimicrobial Properties : A comprehensive evaluation of various benzoxazole derivatives demonstrated their effectiveness against clinical isolates of E. coli and C. albicans. The study found that modifications to the benzoxazole ring significantly influenced antimicrobial potency .
  • Cytotoxicity Assessment : In vitro studies assessed the impact of benzoxazole derivatives on cancer cell proliferation. The findings revealed that certain structural modifications enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .

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